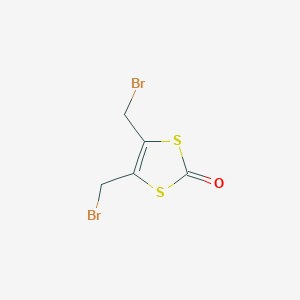

4,5-Bis(bromomethyl)-1,3-dithiol-2-one

Description

Structure

3D Structure

Properties

CAS No. |

153911-38-7 |

|---|---|

Molecular Formula |

C5H4Br2OS2 |

Molecular Weight |

304.0 g/mol |

IUPAC Name |

4,5-bis(bromomethyl)-1,3-dithiol-2-one |

InChI |

InChI=1S/C5H4Br2OS2/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2 |

InChI Key |

QRVPOZWYPXKOSU-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(SC(=O)S1)CBr)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4,5 Bis Bromomethyl 1,3 Dithiol 2 One

Established Synthetic Routes to the 1,3-Dithiol-2-one (B14740766) Core

The construction of the fundamental 1,3-dithiol-2-one ring is a critical first phase in the synthesis of the target compound. Various precursors and transformative reactions have been developed to achieve this, each with distinct advantages and considerations.

Precursor Selection and Chemical Transformations

The synthesis of the 4,5-disubstituted-1,3-dithiol-2-one core can be approached through several pathways, primarily differing in the choice of starting materials. One prominent method involves the reaction of disubstituted alkynes with diisopropyl xanthogen disulphide, often in the presence of a radical initiator. researchgate.net This approach directly installs the desired substituents at the 4 and 5 positions of the heterocyclic ring.

Another established route begins with more basic precursors. For instance, a three-step synthesis can be employed starting from 3-chlorobutan-2-one. This process involves an initial SN2 substitution with an O-isopropylxanthate salt, followed by an acid-catalyzed ring closure to form the 1,3-dithiol-2-one ring. researchgate.net Alternatively, fundamental building blocks like carbon disulfide can be utilized. An approach has been detailed that starts with carbon disulfide and proceeds through intermediates like potassium isopropylxanthate and a bisxanthate, which is then cyclized. thieme-connect.com Furthermore, the 1,3-dithiol-2-one core can be obtained by the chemical transformation of the corresponding 1,3-dithiole-2-thione (B1293655). chemicalbook.com

| Precursor(s) | Key Transformation | Reference |

|---|---|---|

| Disubstituted Alkyne + Diisopropyl Xanthogen Disulphide | Radical addition and cyclization | researchgate.net |

| 3-Chlorobutan-2-one + O-isopropylxanthate salt | SN2 substitution followed by acid-catalyzed ring closure | researchgate.net |

| Carbon Disulfide | Multi-step sequence via xanthate intermediates and cyclization | thieme-connect.com |

| 1,3-Dithiole-2-thione | Conversion of thiocarbonyl to carbonyl | chemicalbook.com |

Optimization of Reaction Conditions for Core Formation

In the case of the radical-mediated synthesis from disubstituted alkynes, yields have been noted to be poorer compared to reactions involving terminal alkynes. researchgate.net This suggests that steric hindrance from the alkyne substituents can impede the efficiency of the cyclization process. The choice of solvent, temperature, and initiator concentration are key parameters that require careful tuning to maximize the yield and purity of the desired 4,5-disubstituted-1,3-dithiol-2-one intermediate.

Targeted Bromomethylation Methodologies

Once the 4,5-dimethyl-1,3-dithiol-2-one (B3052980) precursor is formed, the next critical stage is the introduction of bromine atoms to the methyl side chains. This requires selective bromination techniques that target the allylic protons without compromising the integrity of the dithiole ring.

Selective Bromination Techniques for Side Chain Functionalization

The functionalization of the methyl groups into bromomethyl groups is typically achieved through radical bromination. This type of reaction selectively targets C-H bonds at positions allylic to a double bond or benzylic to an aromatic ring, which is analogous to the methyl groups on the 1,3-dithiol-2-one core. cecri.res.in Common reagents for this transformation include N-bromosuccinimide (NBS) in the presence of a radical initiator like UV light or AIBN (azobisisobutyronitrile). cecri.res.in

Another effective method is bromomethylation using a combination of formaldehyde (B43269) (HCHO) and hydrogen bromide (HBr) in a solvent like acetic acid. uh.edu This approach is a classic method for introducing bromomethyl groups onto activated ring systems. More modern and highly selective techniques could also be considered, such as those employing N-bromoamides under visible light catalysis or two-phase electrolysis to generate the brominating species in situ, which can offer high yields and selectivity. cecri.res.inresearchgate.net

Mechanistic Investigations of Bromine Introduction

The mechanism of bromine introduction depends on the chosen methodology. For side-chain bromination using NBS, the reaction proceeds via a free radical chain mechanism. The process is initiated by the homolytic cleavage of an initiator, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized allylic radical. This radical then reacts with a bromine source (Br₂ generated from NBS) to form the bromomethyl product and a bromine radical, which continues the chain reaction.

In reactions involving reagents like copper(II) bromide (CuBr₂), the proposed mechanism involves an initial addition of bromine to the double bond of the dithiole ring, followed by the sequential elimination of a proton from the alpha-position. researchgate.net For the bromomethylation reaction using HCHO and HBr, the mechanism likely involves the formation of an electrophilic bromomethyl cation equivalent, which then reacts with the electron-rich dithiole system.

Influence of Reaction Parameters on Yield and Selectivity

The yield and selectivity of the bis-bromomethylation are profoundly influenced by various reaction parameters. Studies on analogous systems, such as the bromomethylation of 1,2-dialkylbenzenes, provide significant insight. uh.edu Key parameters include reaction time, temperature, and the stoichiometry of the reagents.

Temperature and Time: Increasing the reaction temperature and extending the reaction time generally lead to a higher conversion of the starting material and a greater yield of the desired bis-bromomethylated product. uh.edu However, excessively long reaction times or high temperatures can also promote the formation of side products.

Reagent Stoichiometry: The molar ratio of the brominating agent to the substrate is critical. A controlled addition of the brominating agent is necessary to achieve the desired level of substitution. For instance, using an excess of the brominating agent is typically required to drive the reaction towards the formation of the di-substituted product over the mono-substituted intermediate. researchgate.net

Substrate Structure: The inherent structure of the substrate can affect the reaction rate. In analogous systems, an increase in the steric bulk of substituents has been shown to decrease the rate of the bis-bromomethylation reaction. uh.edu

| Parameter | Effect on Reaction | Observation |

|---|---|---|

| Temperature | Increases reaction rate | Higher temperatures lead to faster formation of the bis-bromomethylated product. |

| Reaction Time | Increases overall yield and di-substitution | Longer reaction times are required to convert mono-bromomethylated intermediates into the desired bis-bromomethylated product. |

| Substituent Size | Decreases reaction rate | Substrates with larger alkyl groups show substantially slower rates of reaction. |

| Reagent Concentration | Affects product ratio (mono- vs. di-substitution) | Sufficient concentration of the brominating agent is needed to achieve high yields of the di-substituted product. |

Advanced Synthetic Techniques in 4,5-Bis(bromomethyl)-1,3-dithiol-2-one Preparation

While the literature extensively covers traditional batch syntheses, the application of advanced synthetic techniques to the preparation of this compound is not yet widely documented. However, the principles of these modern methods suggest significant potential for optimizing the synthesis of this and related halogenated heterocyclic compounds.

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers substantial advantages over traditional batch processing, particularly concerning safety, reproducibility, and scalability. Although a dedicated flow synthesis for this compound has not been detailed in published research, the potential benefits are clear.

The traditional synthesis involves the bromination of 4,5-bis(hydroxymethyl)-1,3-dithiol-2-one, a reaction that can be exothermic and involve hazardous reagents like phosphorus tribromide or hydrobromic acid. Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. The small reactor volumes enhance safety by limiting the amount of hazardous material present at any given time. Furthermore, flow chemistry enables the seamless integration of reaction, work-up, and purification steps, potentially leading to a more streamlined and automated process with higher throughput.

Table 1: Potential Advantages of Flow Chemistry in the Synthesis of this compound

| Feature | Batch Synthesis Challenge | Flow Chemistry Advantage |

|---|---|---|

| Safety | Handling of corrosive and toxic brominating agents in large volumes; potential for exothermic reactions. | Small reaction volumes, enhanced heat dissipation, and containment reduce risks. |

| Control | Difficult to maintain precise control over temperature and mixing, potentially leading to side products. | Superior control over reaction parameters (temperature, pressure, residence time) improves selectivity and yield. |

| Scalability | Scaling up batch reactions can be non-linear and challenging. | Straightforward scalability by extending operational time or using parallel reactors. |

| Reproducibility | Batch-to-batch variability can be an issue. | Consistent processing conditions ensure high reproducibility. |

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. This technique has been shown to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. While specific microwave-assisted protocols for this compound are not prominent in the literature, its application to the synthesis of other heterocyclic compounds suggests considerable potential. chemicalbook.combiosynth.com

For the synthesis of the precursor, 4,5-bis(hydroxymethyl)-1,3-dithiol-2-one, or the subsequent bromination step, microwave heating could accelerate the rate of reaction significantly. The efficient and rapid heating can overcome activation energy barriers more effectively than conventional heating, often leading to cleaner reactions with fewer byproducts. The sealed-vessel technology used in microwave reactors allows for reactions to be performed at temperatures above the solvent's boiling point, further accelerating the process.

Electrochemical synthesis and photoredox catalysis are powerful tools that leverage electricity and light, respectively, to drive chemical transformations under mild conditions. nuph.edu.uakit.edu These methods provide alternative pathways for bond formation and functional group transformations, often avoiding harsh reagents.

Electrochemical Synthesis: In the context of synthesizing this compound, electrochemistry could potentially be applied to the bromination step. Anodic oxidation of a bromide salt could generate a reactive bromine species in situ, offering a more controlled and potentially safer alternative to using bulk brominating agents.

Photoredox Catalysis: Visible-light photoredox catalysis is particularly adept at generating radical intermediates under exceptionally mild conditions. google.com This methodology could be explored for the bromination of the diol precursor. A photoredox cycle could activate a bromine source to generate a bromine radical, which would then participate in the conversion of the hydroxymethyl groups to bromomethyl groups. This approach could offer high functional group tolerance and avoid the need for strong acids or other harsh reagents typically used in traditional bromination reactions. google.com

Mechanochemistry involves the use of mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of a solvent. This technique is a cornerstone of green chemistry, as it can significantly reduce or eliminate the need for solvents, leading to less waste and simplified purification.

The application of mechanochemistry to the synthesis of this compound remains an unexplored area. However, mechanochemical methods have been successfully employed for various organic transformations, including the formation of C-S bonds and halogenation reactions. It is conceivable that a solid-state reaction between 4,5-bis(hydroxymethyl)-1,3-dithiol-2-one and a solid brominating agent in a ball mill could yield the desired product. Such a solvent-free approach would be highly desirable from an environmental and process efficiency standpoint.

Green Chemistry Principles in the Synthesis of this compound

Adherence to green chemistry principles is crucial for developing sustainable chemical processes. Key among these principles are atom economy and reaction efficiency, which aim to maximize the incorporation of reactant atoms into the final product and minimize waste.

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, multiplied by 100. A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

The traditional synthesis of this compound typically proceeds via the bromination of 4,5-bis(hydroxymethyl)-1,3-dithiol-2-one. A common brominating agent for converting alcohols to alkyl bromides is phosphorus tribromide (PBr₃).

The balanced chemical equation for this reaction is: 3 C₅H₆O₃S₂ + 2 PBr₃ → 3 C₅H₄Br₂OS₂ + 2 H₃PO₃

Table 2: Atom Economy Calculation for the Bromination of 4,5-bis(hydroxymethyl)-1,3-dithiol-2-one

| Compound | Formula | Molar Mass ( g/mol ) | Reactants | Products |

|---|---|---|---|---|

| 4,5-bis(hydroxymethyl)-1,3-dithiol-2-one | C₅H₆O₃S₂ | 194.23 | 3 x 194.23 = 582.69 | |

| Phosphorus Tribromide | PBr₃ | 270.69 | 2 x 270.69 = 541.38 | |

| Total Mass of Reactants | 1124.07 | |||

| This compound | C₅H₄Br₂OS₂ | 319.98 | 3 x 319.98 = 959.94 | |

| Phosphorous Acid | H₃PO₃ | 82.00 | 2 x 82.00 = 164.00 | |

| Total Mass of Products | 1123.94 |

| Atom Economy (%) | | | | (959.94 / 1124.07) * 100 = 85.4% |

The calculated atom economy of 85.4% is relatively high, but a significant portion of the reactant mass is converted into the phosphorous acid byproduct. While the reaction efficiency (yield) can be optimized, the inherent atom economy of this specific route is fixed. Alternative synthetic strategies, particularly those utilizing catalytic reagents or different bromine sources, could potentially offer a more atom-economical pathway. For instance, a catalytic process using HBr where water is the only byproduct would theoretically have a much higher atom economy. Improving reaction efficiency through advanced techniques like those discussed previously can further reduce waste by maximizing the conversion of starting materials into the desired product.

Solvent Selection and Waste Minimization Strategies

Modern synthetic chemistry emphasizes waste minimization through the principles of green chemistry. unibo.it This involves selecting solvents that are less toxic, biodegradable, and recyclable, and designing processes that maximize atom economy while minimizing effluent. mdpi.comunive.it Strategies for reducing waste in the synthesis of this compound include optimizing reaction conditions to avoid extensive purification steps like column chromatography, which consumes large volumes of solvents. orgsyn.org The use of catalytic systems and the recovery and reuse of excess reagents and solvents are also key strategies. unive.it

The exploration of greener solvents in similar chemical transformations, such as the monobromination of diols, has shown that solvents like toluene (B28343) can offer better yields and selectivity compared to others like isooctane (B107328) or 1,2-dichloroethane. researchgate.net The application of solvent replacement guides, which rank solvents based on safety, health, and environmental criteria, is a crucial step in developing more sustainable protocols. mdpi.com For instance, replacing hazardous dipolar aprotic solvents or hydrocarbons with safer alternatives like bio-based solvents (e.g., 2,2,5,5-tetramethyloxolane) is a growing trend. mdpi.commdpi.com Furthermore, solvent-free approaches, such as mechanochemical synthesis using ball milling or solid-phase reactions, represent an advanced strategy for waste minimization by eliminating the solvent entirely. researchgate.netunigoa.ac.in

The following table outlines a comparison of potential solvent systems for the synthesis of this compound, considering both traditional and greener approaches.

Table 1: Comparison of Solvent Systems for Synthesis

| Solvent System | Typical Conditions | Advantages | Disadvantages & Waste Considerations |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | Reflux with NBS and a radical initiator (e.g., AIBN) | Good solubility for reactants; inert to radical bromination. | Highly toxic, ozone-depleting, environmentally persistent; generates significant hazardous waste. |

| Dichloromethane (DCM) | Similar to CCl₄ | Less toxic than CCl₄; effective solvent for the reaction. | Volatile organic compound (VOC), suspected carcinogen; waste requires specialized disposal. |

| Toluene | Reflux with NBS | Higher boiling point allows for higher reaction temperatures; can lead to improved yields and reduced dibromide formation in similar reactions. researchgate.net | Aromatic hydrocarbon with associated health risks; generates VOC emissions. |

| Ethyl Acetate | Reflux with NBS | Considered a greener solvent than halogenated hydrocarbons; lower toxicity. | May be less inert and could potentially react with radical species, potentially lowering yield. |

| Supercritical CO₂ (scCO₂) | High pressure and moderate temperature with NBS | Non-toxic, non-flammable, environmentally benign; product is easily separated by depressurization, eliminating solvent waste. | Requires specialized high-pressure equipment. |

Retrosynthetic Analysis for this compound and its Complex Derivatives

Retrosynthetic analysis is a powerful technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.comias.ac.in This process involves "disconnections," which are imaginary bond-breaking steps that correspond to known and reliable chemical reactions in the forward (synthetic) direction. amazonaws.com

Retrosynthesis of this compound

The retrosynthesis of this compound (Target Molecule, I ) begins by identifying the most logical disconnection points. The carbon-bromine bonds are prime candidates for disconnection via a Functional Group Interconversion (FGI) strategy.

Step 1: C-Br Disconnection: The two bromomethyl groups suggest a late-stage bromination of a dimethyl precursor. Disconnecting the C-Br bonds leads to 4,5-dimethyl-1,3-dithiol-2-one (II ) as the immediate precursor. The corresponding synthetic step is a radical allylic bromination, typically using N-Bromosuccinimide (NBS) and a radical initiator.

Step 2: Ring Disconnection: The 1,3-dithiol-2-one ring of precursor II can be disconnected. This disconnection breaks the C-S and C=O bonds, leading back to simpler acyclic precursors. A common synthetic route for this ring system involves the reaction of an α-bromo ketone with a dithiocarbonate source. orgsyn.org Therefore, the retrosynthesis points to 3-bromo-2-butanone (B1330396) (III ) and a xanthate salt like potassium O-isopropylxanthate (IV ). The forward synthesis involves the formation of an intermediate that undergoes acid-catalyzed cyclization. orgsyn.org

This analysis simplifies the complex target molecule into basic, readily available starting materials like 2-butanone (B6335102) (for in situ generation of III ) and a xanthate salt. orgsyn.org

Retrosynthesis of Complex Derivatives

This compound is a versatile building block for constructing more complex molecules, particularly tetrathiafulvalene (B1198394) (TTF) and its derivatives, which are important in molecular electronics. wikipedia.orgufs.ac.za Retrosynthetic analysis of a complex, unsymmetrical TTF derivative (V ) illustrates the pivotal role of our target molecule.

Step 1: TTF Core Disconnection: The central C=C double bond of the TTF core in derivative V is a key disconnection site. This disconnection corresponds to a coupling reaction (e.g., using triethyl phosphite) in the synthetic direction and simplifies the target into two different 1,3-dithiole-2-one (or thione) precursors, VI and VII .

Step 2: Side-Chain Disconnection (Precursor VI): Precursor VI , which contains the R¹ and R² groups, can be further simplified based on the nature of these functional groups.

Step 3: Disconnection of Precursor VII: The precursor VII is derived from this compound (I ). The disconnection involves breaking the C-S bonds formed between the dithiole ring and the sulfur-containing side chains (SR³). This points to a nucleophilic substitution reaction where I acts as a dielectrophile, reacting with a suitable thiol (HSR³).

This multi-step analysis demonstrates how the synthesis of a complex molecular architecture can be strategically planned, highlighting this compound as a crucial intermediate synthon for introducing the dithiolene moiety. ufs.ac.za

Table 2: Retrosynthetic Pathway Overview

| Target Molecule / Precursor | Retrosynthetic Disconnection | Corresponding Synthetic Reaction | Simpler Precursor(s) |

|---|---|---|---|

| (I) this compound | 2 x (C-Br bond) | Radical Allylic Bromination | (II) 4,5-Dimethyl-1,3-dithiol-2-one |

| (II) 4,5-Dimethyl-1,3-dithiol-2-one | C-S and C=O ring bonds | Nucleophilic substitution & Cyclization | (III) 3-Bromo-2-butanone & (IV) Potassium O-isopropylxanthate |

| (V) Unsymmetrical TTF Derivative | Central C=C bond | Reductive Coupling | (VI) Precursor A & (VII) Precursor B |

| (VII) Precursor B (from TTF) | 2 x (C-S bond) | Nucleophilic Substitution | (I) this compound & Thiol (HSR³) |

Chemical Reactivity and Transformation Pathways of 4,5 Bis Bromomethyl 1,3 Dithiol 2 One

Nucleophilic Substitution Reactions of the Bromomethyl Moieties

The presence of two bromomethyl groups renders the molecule highly reactive towards a variety of nucleophiles. These groups, being analogous to benzylic halides, are excellent substrates for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.

The electrophilic carbon atoms of the bromomethyl groups readily react with a wide array of nucleophiles, leading to the displacement of the bromide leaving group. This process allows for the systematic alkylation of nucleophilic species, forming new carbon-heteroatom or carbon-carbon bonds. One-pot procedures combining nucleophilic substitution with subsequent reactions, such as copper-catalyzed cycloadditions, have proven effective for benzylic bromides. nih.gov For instance, reaction with sodium azide (B81097) can generate the corresponding diazide derivative, a versatile intermediate for click chemistry. nih.gov Similarly, nitrogen-based nucleophiles like primary and secondary amines, sulfur-based nucleophiles such as thiols, and oxygen-based nucleophiles including phenols can be effectively alkylated. mdpi.commdpi.com

The table below summarizes typical alkylation reactions involving 4,5-Bis(bromomethyl)-1,3-dithiol-2-one with various nucleophiles.

| Nucleophile Category | Example Nucleophile | Product Type |

| Nitrogen | Sodium Azide (NaN₃) | 4,5-Bis(azidomethyl)-1,3-dithiol-2-one |

| Nitrogen | Morpholine | 4,5-Bis(morpholinomethyl)-1,3-dithiol-2-one |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 4,5-Bis(phenylthiomethyl)-1,3-dithiol-2-one |

| Oxygen | Sodium Phenoxide (NaOPh) | 4,5-Bis(phenoxymethyl)-1,3-dithiol-2-one |

| Carbon | Sodium Cyanide (NaCN) | 4,5-Bis(cyanomethyl)-1,3-dithiol-2-one |

Nucleophilic substitution reactions on the bromomethyl groups are a direct method for forming new covalent bonds. The reaction with heteroatom nucleophiles is a common strategy for building molecules with specific functionalities. nih.gov

Carbon-Heteroatom Bond Formation: The synthesis of C-O and C-N bonds via copper-catalyzed coupling reactions of alkyl halides is a well-established method. mdpi.com The reaction of this compound with amines, alcohols, or thiols leads to the formation of C-N, C-O, and C-S bonds, respectively. These reactions often proceed under mild conditions and can be facilitated by a base to neutralize the HBr byproduct. Such transformations are fundamental in materials science and medicinal chemistry for linking molecular fragments. mdpi.com

Carbon-Carbon Bond Formation: The formation of new C-C bonds can be achieved using carbon-based nucleophiles. Reagents such as cyanide salts, organocuprates, or stabilized carbanions (e.g., from malonic esters) can displace the bromide ions to extend the carbon skeleton. These reactions are pivotal for constructing the core structures of more complex organic molecules. nih.gov

The nucleophilic substitution at the bromomethyl carbons can proceed through either a concerted (SN2) or a stepwise (SN1) mechanism, with the operative pathway being influenced by the reaction conditions and the nature of the nucleophile. mdpi.com

SN2 Pathway: This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the center were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Strong, sterically unhindered nucleophiles and polar aprotic solvents (e.g., DMF, acetonitrile) typically favor the SN2 pathway. Given the primary nature of the carbon centers, the SN2 mechanism is often the predominant route for this compound.

SN1 Pathway: This pathway involves the formation of a carbocation intermediate after the departure of the leaving group, followed by a rapid attack by the nucleophile. The stability of the carbocation is crucial. The bromomethyl groups are adjacent to a dithiole ring system, which can potentially stabilize an adjacent positive charge through resonance involving the sulfur atoms. Polar protic solvents (e.g., water, ethanol) and weaker nucleophiles favor the SN1 mechanism. Kinetic studies, such as those performed on related systems, can elucidate the specific mechanism by analyzing reaction rates and intermediates. rsc.org

Transformations Involving the 1,3-Dithiol-2-one (B14740766) Ring System

Beyond the reactivity of the side chains, the 1,3-dithiol-2-one ring itself is a functional entity that can participate in various chemical transformations.

Ring expansion and contraction reactions are powerful tools for synthesizing diverse heterocyclic structures. wikipedia.org For the 1,3-dithiol-2-one system, such transformations typically involve an initial ring-opening step, followed by intramolecular cyclization.

Ring Expansion: A potential pathway for ring expansion could involve the reduction of the carbonyl group to a diol, followed by a pinacol-type rearrangement. wikipedia.org Alternatively, reaction with a bidentate nucleophile could open the ring and subsequently form a larger heterocyclic system. Methodologies like the Successive Ring Expansion (SuRE) have been developed to access medium-sized rings and macrocycles, which could potentially be adapted. whiterose.ac.uk

Ring Contraction: Ring contraction can be achieved through reactions like the Favorskii rearrangement if a suitable α-haloketone derivative could be formed from the dithiole ring. wikipedia.org Another approach involves extrusion of a heteroatom, such as sulfur or the carbonyl group, under thermal or photochemical conditions, leading to a smaller ring system.

The carbonyl group within the 1,3-dithiol-2-one ring is a key site for functional group interconversions. libretexts.org These reactions alter the electronic properties and reactivity of the heterocyclic core.

A primary transformation is the conversion of the carbonyl group (C=O) into a thiocarbonyl group (C=S) to form the corresponding 1,3-dithiole-2-thione (B1293655). This is commonly achieved using sulfurating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). rsc.org This conversion is significant as thiones exhibit different chemical reactivity compared to their ketone counterparts. The reaction of 1,3-dithiolan-2-ones with potassium O-methyl dithiocarbonate can also yield the corresponding 1,3-dithiolan-2-thione. rsc.org Other potential transformations include the complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) unit using methods like the Wolff-Kishner or Clemmensen reduction, although the harsh conditions required might affect other parts of the molecule.

The table below outlines key functional group interconversions for the carbonyl moiety.

| Reagent(s) | Transformation | Product |

| Lawesson's Reagent or P₄S₁₀ | Thionation (C=O → C=S) | 4,5-Bis(bromomethyl)-1,3-dithiole-2-thione |

| Hydrazine/KOH (Wolff-Kishner) | Deoxygenation (C=O → CH₂) | 4,5-Bis(bromomethyl)-1,3-dithiolane |

| Sodium Borohydride (NaBH₄) | Reduction (C=O → CH(OH)) | 4,5-Bis(bromomethyl)-1,3-dithiolan-2-ol |

Electrophilic and Radical Reactions of the Compound

The presence of bromine atoms, which are good leaving groups, on the methyl substituents of the 1,3-dithiol-2-one ring makes these positions highly reactive towards both electrophilic activation and radical-mediated processes.

The carbon-bromine bond in the bromomethyl groups can be activated by electrophiles, particularly Lewis acids. This activation enhances the electrophilic character of the methylene carbon, facilitating nucleophilic substitution reactions. While specific studies detailing the Lewis acid-catalyzed reactions of this compound are not extensively documented in the provided search results, the general principle involves the coordination of a Lewis acid to the bromine atom. This polarization of the C-Br bond makes the carbon atom more susceptible to attack by a wide range of nucleophiles.

Common Lewis acids used in such activations include zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃). The choice of Lewis acid can influence the reaction's rate and selectivity. These reactions typically proceed via an Sₙ2-type mechanism, leading to the displacement of the bromide ion by the incoming nucleophile. This strategy is fundamental in constructing more complex molecules from the this compound scaffold.

Table 1: General Examples of Lewis Acid-Catalyzed Nucleophilic Substitution on Alkyl Halides

| Alkyl Halide | Nucleophile | Lewis Acid | Product |

| Benzyl bromide | Anisole | ZnCl₂ | 4-Methoxy-4'-methyl-diphenylmethane |

| 1-Bromobutane | Thiophenol | FeCl₃ | Butyl phenyl sulfide |

| Chloroacetyl chloride | Benzene | AlCl₃ | 2-Chloro-1-phenylethanone |

This table illustrates the general principle of Lewis acid catalysis in nucleophilic substitution reactions of alkyl halides, as specific examples for this compound were not found in the search results.

The bromomethyl groups of this compound are also amenable to free radical reactions. Homolytic cleavage of the C-Br bond can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by photolysis. This generates a carbon-centered radical intermediate which can then participate in various propagation steps.

One common type of free radical reaction is atom transfer radical addition (ATRA), where the radical intermediate adds to an unsaturated bond, such as an alkene or alkyne. The resulting radical can then abstract a bromine atom from another molecule of this compound, propagating the radical chain. Another pathway involves radical cyclization, where the initially formed radical attacks another part of the same molecule or a different molecule to form a cyclic structure. While the search results provide general information on free radical reactions of halogenated compounds, specific studies detailing these reactions for this compound are limited. rsc.org

Table 2: Common Initiators and Mediators in Free Radical Reactions

| Initiator/Mediator | Reaction Type | Typical Substrates |

| AIBN (Azobisisobutyronitrile) | Radical Polymerization, Radical Addition | Alkenes, Alkynes |

| Benzoyl Peroxide | Radical Polymerization, Halogenation | Alkenes, Alkanes |

| Tributyltin Hydride | Reductive Dehalogenation, Radical Cyclization | Alkyl Halides |

This table provides examples of common reagents used to initiate and mediate free radical reactions. Specific applications to this compound were not detailed in the provided search results.

Derivatization Strategies for Analogues and Complex Building Blocks

The reactivity of the bromomethyl groups makes this compound a versatile building block for the synthesis of a wide array of derivatives, including chiral molecules and complex heterocyclic systems.

The synthesis of chiral derivatives from achiral starting materials like this compound is a significant area of research. Stereochemical control can be achieved through the use of chiral auxiliaries, chiral catalysts, or chiral reagents. For instance, reacting this compound with a chiral nucleophile would lead to the formation of a diastereomeric mixture of products, which could potentially be separated.

A more elegant approach involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. For example, a chiral Lewis acid catalyst could be employed in a nucleophilic substitution reaction to favor the formation of one enantiomer over the other. This strategy is widely used in asymmetric synthesis. The resulting chiral dithiole derivatives are valuable precursors for the synthesis of enantiopure tetrathiafulvalenes, which are of interest in materials science for their chiroptical and electronic properties. nih.gov

Table 3: General Strategies for Stereochemical Control

| Strategy | Description | Example |

| Chiral Auxiliary | A chiral group is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. | Evans' oxazolidinone auxiliaries for asymmetric alkylation. |

| Chiral Catalyst | A small amount of a chiral molecule is used to catalyze a reaction, leading to a large amount of an enantiomerically enriched product. | Sharpless asymmetric epoxidation of allylic alcohols. |

| Chiral Reagent | A stoichiometric amount of a chiral reagent is used to introduce chirality. | Asymmetric reduction of ketones using chiral borane (B79455) reagents. |

This table outlines common strategies for achieving stereochemical control in organic synthesis. While these principles are applicable, specific examples detailing the stereocontrolled synthesis of chiral derivatives from this compound were not prominently featured in the search results.

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product that incorporates atoms from all the starting materials. nih.govfrontiersin.org Domino reactions, also known as cascade reactions, involve a sequence of intramolecular or intermolecular transformations that occur under the same reaction conditions without the need for isolating intermediates. colab.ws

The bifunctional nature of this compound makes it an ideal candidate for both MCRs and domino reactions. For instance, it can react with two different nucleophiles in a sequential manner or with a dinucleophile to form macrocyclic structures. In a domino sequence, the initial substitution of one bromomethyl group could be followed by an intramolecular cyclization involving the second bromomethyl group. These strategies allow for the rapid construction of complex molecular architectures, such as sulfur-containing heterocycles and macrocycles, from simple precursors. researchgate.netresearchgate.net While the general utility of MCRs and domino reactions is well-established, specific and detailed examples of their application with this compound are not extensively covered in the provided search results.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. For 4,5-Bis(bromomethyl)-1,3-dithiol-2-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the bromomethyl (-CH₂Br) groups. The chemical shift of these protons would be influenced by the adjacent bromine atom and the dithiol ring system. However, specific experimental ¹H NMR chemical shift and coupling constant data for this compound were not available in the searched sources.

Carbon (¹³C) NMR spectroscopy provides insight into the carbon framework of a molecule. The spectrum for this compound would be expected to display signals for the carbonyl carbon (C=O), the olefinic carbons of the dithiol ring, and the carbons of the bromomethyl groups. The distinct chemical shifts of these carbons would confirm the carbon skeleton of the molecule. Specific experimental ¹³C NMR data for this compound were not found in the available search results.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms. A COSY spectrum would reveal proton-proton couplings, while HSQC and HMBC spectra would elucidate direct and long-range correlations between protons and carbons, respectively. These advanced techniques would be invaluable in confirming the precise bonding arrangement within the this compound molecule. Unfortunately, no specific 2D NMR studies for this compound were identified in the conducted searches.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic crystal system with the space group C2/c researchgate.net. A key feature of its molecular geometry is that the molecule resides on a twofold symmetry axis researchgate.net.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

This table is based on available crystallographic information but does not include unit cell dimensions, as they were not specified in the provided search results.

The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of intermolecular interactions. In the solid state of this compound, the dominant forces are non-classical C-H···O=C hydrogen bonds researchgate.net. These interactions involve a hydrogen atom from a bromomethyl group of one molecule and the oxygen atom of the carbonyl group of a neighboring molecule.

In addition to these primary interactions, weaker C-H···Br and S···Br contacts play a secondary, yet significant, role in stabilizing the crystal structure researchgate.net. The interplay of these different intermolecular forces results in a specific and ordered three-dimensional packing arrangement. This packing is notably different from that of the related compound, 4,5-bis(bromomethyl)-1,3-dithiole-2-thione, where Br···Br and C-H···Br interactions are the dominant forces, highlighting the influence of the carbonyl oxygen versus the thione sulfur on the crystal packing motifs researchgate.net.

Table 2: Key Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description | Role in Packing |

| C-H···O=C | Hydrogen bond between a bromomethyl hydrogen and a carbonyl oxygen. | Dominant |

| C-H···Br | Weak interaction between a bromomethyl hydrogen and a bromine atom. | Secondary |

| S···Br | Interaction between a sulfur atom of the dithiol ring and a bromine atom. | Secondary |

Mass Spectrometry (MS) Applications

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous confirmation of the elemental composition of this compound. measurlabs.com Unlike low-resolution mass spectrometry, HRMS instruments (such as Orbitrap or FT-ICR) can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). nih.gov

For this compound, with the molecular formula C₅H₄Br₂OS₂, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would provide an experimental m/z value for the molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺ that can be compared against this theoretical value. A close match confirms the elemental formula.

Furthermore, the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) and two sulfur atoms (isotopes ³²S, ³³S, and ³⁴S) creates a highly characteristic isotopic pattern for the molecular ion. HRMS can resolve these individual isotopic peaks, and the observed pattern can be compared to the theoretically predicted distribution, providing further definitive evidence for the compound's identity. nih.govresearchgate.net

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of C₅H₄Br₂OS₂ This table is interactive. Click on the headers to sort.

| Mass (Da) | Relative Abundance (%) | Isotopic Composition |

|---|---|---|

| 291.8148 | 50.5 | C₅H₄⁷⁹Br₂³²S₂O |

| 293.8128 | 100.0 | C₅H₄⁷⁹Br⁸¹Br³²S₂O |

| 295.8107 | 49.5 | C₅H₄⁸¹Br₂³²S₂O |

| 292.8183 | 2.2 | C₅H₄⁷⁹Br₂³³S³²SO |

| 294.8163 | 4.4 | C₅H₄⁷⁹Br⁸¹Br³³S³²SO |

| 296.8142 | 2.2 | C₅H₄⁸¹Br₂³³S³²SO |

| 293.8105 | 4.3 | C₅H₄⁷⁹Br₂³⁴S³²SO |

| 295.8085 | 8.5 | C₅H₄⁷⁹Br⁸¹Br³⁴S³²SO |

| 297.8064 | 4.2 | C₅H₄⁸¹Br₂³⁴S³²SO |

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by inducing fragmentation and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion of this compound is first isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.

The fragmentation of organobromine compounds often involves the loss of a bromine radical (Br•) or the elimination of hydrogen bromide (HBr). acs.org For this specific compound, several fragmentation pathways can be predicted:

Loss of a Bromine Radical: The molecular ion may lose a bromine radical (mass ~79 or 81 Da) from one of the bromomethyl groups, leading to a stable carbocation.

Ring Cleavage: The 1,3-dithiol-2-one (B14740766) ring can undergo fragmentation. Common cleavages in similar heterocyclic systems include the loss of CO, S, or COS.

Alpha Cleavage: Cleavage of the C-C bond adjacent to the sulfur atoms (alpha cleavage) is a common pathway for sulfur-containing rings.

Sequential Losses: Primary fragments can undergo further dissociation, leading to a cascade of product ions that reveal the connectivity of the molecule. gre.ac.uk

Analyzing these specific fragmentation patterns helps in distinguishing isomers and confirming the structural arrangement of the atoms within the molecule. researchgate.netresearchgate.net

Targeted mass spectrometry techniques like Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are powerful tools for quantitative analysis and for monitoring chemical reactions in real-time. creative-proteomics.comproteomics.com.aunih.gov These methods, typically performed on triple quadrupole mass spectrometers, offer exceptional sensitivity and selectivity by monitoring specific "transitions" from a precursor ion to a product ion. cuni.cz

For instance, if this compound is being synthesized, MRM could be used to track its formation. A specific precursor-product ion pair, determined from MS/MS analysis, would be selected.

Precursor Ion: The molecular ion of the target compound (e.g., m/z 293.8 for C₅H₄⁷⁹Br⁸¹Br³²S₂O).

Product Ion: A stable and abundant fragment ion unique to the target molecule (e.g., the ion resulting from the loss of a bromine radical).

The instrument would be set to continuously monitor the intensity of this specific transition. An increase in signal intensity over time would directly correlate with the formation of the product, allowing for precise monitoring of reaction kinetics, optimization of reaction conditions, and quantification of the final product yield. nih.gov This targeted approach is highly effective even in complex reaction mixtures. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.com The IR spectrum of this compound is expected to show several characteristic absorption bands that correspond to its key structural features. researchgate.net

The most prominent and diagnostic peaks would include:

C=O Stretch: The carbonyl group of the cyclic carbonate ester (ketone within the dithiol ring) will produce a very strong and sharp absorption band. For similar five-membered ring ketones and carbonates, this stretch typically appears in the region of 1750-1820 cm⁻¹. msu.edu

C-S Stretch: The carbon-sulfur single bonds within the dithiolane ring will have stretching vibrations, which are typically weaker and appear in the fingerprint region, generally between 600-800 cm⁻¹.

C-Br Stretch: The carbon-bromine bond in the bromomethyl groups gives rise to a strong absorption at lower wavenumbers, typically in the 515-690 cm⁻¹ range. orgchemboulder.commissouri.edu

CH₂ Bending: The methylene (B1212753) (CH₂) groups will exhibit bending (scissoring) vibrations around 1465 cm⁻¹. mdpi.com A characteristic C-H wagging mode for a -CH₂X (where X is a halogen) is also expected between 1150-1300 cm⁻¹. libretexts.org

The absence or presence of these key bands provides rapid and reliable confirmation of the compound's functional group composition. docbrown.info

Table 2: Predicted IR Absorption Bands for this compound This table is interactive. Click on the headers to sort.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Carbonate) | Stretching | 1750 - 1820 | Strong, Sharp |

| -CH₂- | Bending (Scissoring) | ~1465 | Medium |

| -CH₂-Br | Wagging | 1150 - 1300 | Medium |

| C-S | Stretching | 600 - 800 | Weak to Medium |

| C-Br | Stretching | 515 - 690 | Strong |

Molecular Framework Analysis via Raman Spectroscopy

Raman spectroscopy serves as a powerful, non-destructive technique for probing the molecular framework of this compound by identifying its characteristic vibrational modes. While direct experimental Raman data for this specific compound is not extensively published, a comprehensive analysis can be extrapolated from studies on structurally analogous molecules, such as 4,5-bis(bromomethyl)-1,3-dioxol-2-one. researchgate.net The vibrational modes observed in Raman spectroscopy are those that involve a change in the polarizability of the molecule.

For this compound, the key Raman active vibrations would be associated with the dithiol-2-one ring and the bromomethyl substituents. The stretching of the carbon-sulfur (C-S) bonds within the five-membered ring is expected to produce characteristic bands in the fingerprint region of the Raman spectrum. Similarly, the carbon-carbon double bond (C=C) of the dithiole ring will give rise to a strong and distinct Raman signal. The carbonyl group (C=O) stretching vibration, while also IR active, would be observable in the Raman spectrum, providing key structural information.

The bromomethyl (-CH2Br) groups introduce several additional vibrational modes. The carbon-hydrogen (C-H) stretching and bending vibrations of the methylene groups are expected in their characteristic frequency regions. The carbon-bromine (C-Br) stretching vibration will appear at a lower frequency, and its position can be sensitive to the conformational geometry of the bromomethyl groups. The analysis of these vibrational frequencies and their intensities provides a detailed picture of the molecular structure and bonding within the this compound framework.

Data extrapolated from analogous compounds.

Table 1: Predicted Raman Active Vibrational Modes for this compound| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretching | 2900-3100 |

| C=O Stretching | 1700-1800 |

| C=C Stretching | 1500-1600 |

| CH₂ Bending | 1400-1500 |

| C-S Stretching | 600-800 |

Complementarity of IR and Raman Data for Comprehensive Vibrational Analysis

A comprehensive vibrational analysis of this compound is best achieved through the combined application of both Infrared (IR) and Raman spectroscopy. researchgate.net The two techniques are governed by different selection rules, providing complementary information about the molecular vibrations. While Raman spectroscopy detects vibrations that cause a change in molecular polarizability, IR spectroscopy is sensitive to vibrations that result in a change in the molecular dipole moment.

For a molecule like this compound, which may possess a center of symmetry depending on its conformation, the rule of mutual exclusion could apply. This principle states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. Therefore, observing a particular vibrational mode in both the IR and Raman spectra can provide insights into the molecular symmetry.

Specifically, the symmetric stretching vibrations of the C-S and C=C bonds in the dithiole ring are expected to be strong in the Raman spectrum, while their asymmetric counterparts would be more prominent in the IR spectrum. The C=O stretching vibration is typically strong in both IR and Raman spectra, but its relative intensity can differ, providing additional structural information. The vibrations of the bromomethyl groups, including C-H and C-Br stretches and bends, will also exhibit different intensities in the IR and Raman spectra. By combining the data from both techniques, a more complete and unambiguous assignment of the vibrational modes of this compound can be achieved, leading to a detailed understanding of its molecular structure and bonding.

Data extrapolated from analogous compounds.

Table 2: Complementary IR and Raman Vibrational Modes for this compound| Vibrational Mode | Expected IR Activity | Expected Raman Activity |

|---|---|---|

| Asymmetric C-H Stretching | Strong | Weak |

| Symmetric C-H Stretching | Weak | Strong |

| C=O Stretching | Strong | Strong |

| C=C Stretching | Weak | Strong |

| Asymmetric C-S Stretching | Strong | Weak |

| Symmetric C-S Stretching | Weak | Strong |

| CH₂ Bending | Medium | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Characteristics

The electronic absorption characteristics of this compound can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The UV-Vis spectrum arises from electronic transitions between different molecular orbitals upon absorption of photons in the ultraviolet and visible regions. For this compound, the key chromophores are the 1,3-dithiol-2-one ring system.

The expected electronic transitions include π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital associated with the C=C double bond and the C=O carbonyl group within the dithiole ring. The n → π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the sulfur or oxygen atoms) to a π* antibonding orbital.

The absorption maxima (λmax) for these transitions are influenced by the specific molecular structure and the solvent used for the measurement. Based on related 1,3-dithiole derivatives, the π → π* transitions are anticipated to occur at shorter wavelengths (in the UV region), while the n → π* transitions would appear at longer wavelengths, potentially extending into the visible region. researchgate.netresearchgate.net The presence of the bromomethyl substituents may also have a minor influence on the positions of these absorption bands through inductive effects.

Probing Intramolecular Charge Transfer Bands

The molecular structure of this compound, featuring an electron-rich 1,3-dithiole moiety, suggests the possibility of intramolecular charge transfer (ICT) phenomena. researchgate.net ICT involves the transfer of electron density from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. In this molecule, the sulfur-containing dithiole ring can act as a π-electron donor.

The study of fluorene (B118485) acceptors incorporating 1,3-dithiole donor moieties has demonstrated the presence of significant ICT bands in their electronic absorption spectra. researchgate.net By analogy, it is plausible that this compound could exhibit similar properties. Detailed spectroscopic studies in a range of solvents with varying polarities would be necessary to definitively identify and characterize any intramolecular charge transfer bands in this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those grounded in density functional theory, provide a microscopic understanding of the molecule's properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For molecules like 4,5-Bis(bromomethyl)-1,3-dithiol-2-one, DFT calculations are instrumental in determining optimized molecular geometry, bond lengths, bond angles, and electronic properties. bhu.ac.inglobalresearchonline.net Methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-311++G** are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netmdpi.com

The calculated geometry can be validated by comparing it with experimental data from X-ray crystallography. The crystal structure of this compound reveals that the molecule resides on a twofold symmetry axis that aligns with the C=O bond. researchgate.net This symmetry is a key benchmark for theoretical models. DFT calculations can also elucidate the distribution of electron density and the molecular electrostatic potential (MEP), which helps in identifying the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). globalresearchonline.netelixirpublishers.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis allows for the prediction of how this compound might interact with other reagents. For instance, the HOMO and LUMO distributions in related 1,3-dithiole systems are often localized around the dithiole ring, indicating this part of the molecule is highly reactive. mdpi.com

From the HOMO and LUMO energy values, global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netnih.gov These include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). A high electrophilicity index suggests a strong capacity to accept electrons. nih.gov

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.5 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 5.7 | Correlates with chemical stability and reactivity. |

| Chemical Hardness | η | 2.85 | Measures resistance to change in electron distribution. |

| Chemical Potential | μ | -4.65 | Relates to the escaping tendency of electrons. |

| Electrophilicity Index | ω | 3.79 | Quantifies the energy lowering upon maximal electron acceptance. |

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated from the optimized molecular geometry. researchgate.net These theoretical spectra often show good agreement with experimental data and help in the assignment of specific vibrational modes to different functional groups within the molecule. elixirpublishers.com For example, in a computational study of the analogous compound 4,5-bis(bromomethyl)-1,3-dioxol-2-one, DFT calculations were used to characterize the vibrational modes, including C-H stretching and skeletal vibrations influenced by the bromomethyl groups. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These calculations provide valuable support for the assignment of peaks in experimentally recorded NMR spectra, confirming the molecular structure. researchgate.net

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G**) |

|---|---|---|---|

| C-H Asymmetric Stretch | 3034 | 3035 | 3040 |

| C-H Symmetric Stretch | 2927 | 2924 | 2930 |

| C=O Stretch | 1825 | 1820 | 1830 |

| CH₂ Scissoring | 1440 | 1438 | 1445 |

| C-Br Stretch | 680 | 678 | 685 |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility. researchgate.net By simulating the molecule's motion, it is possible to explore the potential energy surface and identify stable conformers and the energy barriers between them.

The bromomethyl (-CH₂Br) groups attached to the dithiole ring have rotational freedom, which can lead to various spatial arrangements. MD simulations can map these conformational changes and determine the most probable orientations of these side chains under different conditions (e.g., in various solvents or at different temperatures). This information is valuable for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The known crystal structure, which shows a specific conformation stabilized by packing forces in the solid state, serves as an essential starting point and reference for these simulations. researchgate.net

Reaction Mechanism Elucidation and Pathway Prediction

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms at the molecular level. nih.gov For this compound, the two bromomethyl groups are reactive sites, particularly for nucleophilic substitution reactions. Theoretical calculations can be used to model the entire reaction coordinate, from reactants to products, providing a detailed picture of the energy landscape.

This involves identifying and characterizing all stationary points along the reaction pathway, including intermediates and transition states. nih.gov By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted. For instance, computational studies on similar bromo-substituted heterocyclic compounds have been used to understand their reactivity towards various nucleophiles. nih.govmdpi.com Such studies can reveal whether a reaction proceeds through an Sₙ1 or Sₙ2 mechanism and can model the formation of potential intermediates, such as cyclic bromiranium or thiiranium ions.

A key aspect of predicting reaction pathways is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. nih.gov Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

The structure and energy of the transition state determine the activation energy of the reaction, which is directly related to the reaction rate. By calculating the vibrational frequencies of the TS structure, its identity can be confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov For reactions involving this compound, such as its use in synthesizing larger molecules via substitution of the bromine atoms, identifying the transition states is crucial for understanding reaction kinetics and predicting product formation.

Kinetic and Thermodynamic Considerations

In chemical reactions where multiple products can be formed, the distribution of these products is often governed by the principles of kinetic and thermodynamic control. wikipedia.org These concepts are crucial for predicting the outcome of reactions involving multifunctional molecules like this compound, which possesses several reactive sites.

A reaction is under kinetic control when the product ratio is determined by the rates of the competing reaction pathways. jackwestin.com The product that forms the fastest, known as the kinetic product, dominates. This typically occurs under milder conditions, such as lower temperatures, where the reactions are effectively irreversible because there is insufficient energy to overcome the reverse activation barrier. masterorganicchemistry.com The kinetic product is formed via the transition state with the lowest activation energy (Ea). libretexts.org

Conversely, a reaction is under thermodynamic control when the product ratio is determined by the relative stability of the products themselves. jackwestin.com This scenario is favored under more vigorous conditions, such as higher temperatures, which allow the initial products to revert to the starting materials or intermediates and equilibrate. masterorganicchemistry.com Over time, the reaction mixture will be enriched in the most stable product—the thermodynamic product—as it represents the lowest energy state of the system. wikipedia.org

For this compound, a key reaction is nucleophilic substitution at the bromomethyl groups. A bidentate nucleophile could, for instance, react to form two different ring sizes. The formation of a smaller, sterically strained ring might proceed faster (kinetic product), while a larger, more stable ring could be the thermodynamic product. Computational chemistry can model the energy profile of these competing pathways, calculating the activation energies for the transition states and the relative energies of the final products to predict which product will be favored under specific conditions.

Table 1: Comparison of Kinetic and Thermodynamic Reaction Control

| Feature | Kinetic Control | Thermodynamic Control |

| Governing Factor | Rate of reaction (lowest activation energy) | Stability of product (lowest Gibbs free energy) |

| Dominant Product | The product that forms fastest | The most stable product |

| Reaction Conditions | Typically lower temperatures, shorter reaction times | Typically higher temperatures, longer reaction times |

| Reversibility | Reaction is effectively irreversible | Reaction is reversible, allowing equilibrium to be reached |

Application of Frontier Molecular Orbital Theory to Reaction Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity and selectivity of chemical reactions. wikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The HOMO is the highest-energy orbital containing electrons and acts as the nucleophile (electron donor), while the LUMO is the lowest-energy orbital without electrons and acts as the electrophile (electron acceptor). masterorganicchemistry.com

The reactivity of a molecule is related to the energy gap between its HOMO and LUMO. A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, FMO theory can predict the most likely sites for nucleophilic and electrophilic attack:

Electrophilic Sites (LUMO): The most significant electrophilic centers are the carbon atoms of the two bromomethyl (-CH₂Br) groups. The C-Br bonds create a low-lying antibonding orbital (σ*), which constitutes the LUMO. mdpi.com A nucleophile's HOMO will preferentially interact with this LUMO, leading to a bimolecular nucleophilic substitution (Sₙ2) reaction and displacement of the bromide leaving group. mdpi.com Computational modeling can visualize the LUMO to confirm its localization on these carbons.

Nucleophilic Sites (HOMO): The HOMO of the molecule would likely have significant contributions from the lone pairs of the sulfur atoms in the 1,3-dithiol ring and the oxygen atom of the carbonyl group. wuxibiology.comic.ac.uk These sites are therefore the most probable points of attack by an electrophile. The shape and energy of the HOMO can help predict the regioselectivity if an electrophile were to react with the ring system.

By calculating the energies and visualizing the spatial distribution of the HOMO and LUMO, chemists can rationalize why certain reactions occur with high selectivity. For example, in a reaction with a nucleophile, the rate and feasibility are determined by the energy difference between the nucleophile's HOMO and the LUMO of this compound. A smaller energy gap facilitates a more favorable interaction and a faster reaction.

Table 2: General Principles of FMO Theory in Predicting Reactivity

| FMO Parameter | Indication |

| High HOMO Energy | Stronger nucleophile (more willing to donate electrons) |

| Low LUMO Energy | Stronger electrophile (more willing to accept electrons) |

| Small HOMO-LUMO Gap | High chemical reactivity, high polarizability, low kinetic stability |

| Large HOMO-LUMO Gap | Low chemical reactivity, low polarizability, high kinetic stability |

Advanced Applications and Role As Precursors/building Blocks

Precursors for Tetrathiafulvalene (B1198394) (TTF) and its Derivatives

Tetrathiafulvalene (TTF) is a sulfur-rich organic compound that has been extensively studied for its exceptional electron-donating properties. These properties make TTF and its derivatives key components in the development of molecular conductors, superconductors, and the active layers in organic field-effect transistors (OFETs). The functionalization of the TTF core is crucial for tuning its electronic properties and controlling its solid-state packing, which in turn dictates the performance of the resulting materials. 4,5-Bis(bromomethyl)-1,3-dithiol-2-one serves as a pivotal starting material for introducing functional groups onto the TTF scaffold.

The primary method for synthesizing TTF derivatives from 1,3-dithiol-2-one (B14740766) precursors is through a phosphite-mediated coupling reaction. In this reaction, two molecules of the 1,3-dithiol-2-one derivative are coupled to form the central C=C double bond of the TTF core.

While specific literature detailing the direct coupling of this compound is not extensively available, the general synthetic strategy involves the following steps:

Homocoupling: The self-coupling of this compound in the presence of a coupling agent like triethyl phosphite (B83602) would yield a symmetrical TTF derivative, tetrakis(bromomethyl)tetrathiafulvalene.

Cross-coupling: More commonly, this compound can be reacted with a different 1,3-dithiol-2-one or a 1,3-dithiole-2-thione (B1293655) derivative. This cross-coupling approach allows for the synthesis of unsymmetrical TTF derivatives, which is often desirable for creating donor-acceptor systems with specific electronic properties.

The reactive bromomethyl groups on the resulting TTF derivative can then be further modified through nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as long alkyl chains for improved solubility and processing, or electroactive moieties for the construction of more complex electronic systems. This post-functionalization capability is a key advantage of using this compound as a precursor.

The development of π-extended TTF architectures is a significant area of research in organic electronics, as extending the π-conjugation of the TTF core can lead to materials with improved charge transport properties and red-shifted absorption spectra. The bromomethyl groups of this compound are instrumental in achieving this.

One common strategy is to use the bromomethyl groups as handles for subsequent cross-coupling reactions, such as the Horner-Wadsworth-Emmons olefination. nih.gov For example, the TTF derivative obtained from this compound can be converted to a phosphonate (B1237965) ester. This intermediate can then be reacted with various aromatic aldehydes or ketones to introduce new π-conjugated systems onto the TTF framework. nih.govresearchgate.net This methodology allows for the systematic extension of the π-system, leading to the creation of ladder-type or fully fused TTF analogues with enhanced planarity and intermolecular π-π stacking, which are beneficial for efficient charge transport. researchgate.net

Building Blocks for Organic Electronic Materials

The unique electronic properties of TTF derivatives make them excellent candidates for use in a variety of organic electronic devices. Their ability to be easily oxidized to stable radical cations and dications is central to their function in these applications.

Charge transfer (CT) complexes are formed between an electron donor molecule and an electron acceptor molecule. In the solid state, these complexes can form segregated or mixed stacks, leading to materials with high electrical conductivity. TTF and its derivatives are among the most powerful electron donors used in the formation of CT complexes.

Derivatives synthesized from this compound can be used to form highly conductive CT complexes with a variety of electron acceptors, such as tetracyanoquinodimethane (TCNQ) and its fluorinated derivatives. rsc.org The functional groups introduced via the bromomethyl handles can be used to control the stoichiometry and the solid-state packing of the CT complex, thereby fine-tuning its electronic properties.

In addition to forming CT complexes, TTF derivatives can be covalently linked to electron-accepting units to create intramolecular donor-acceptor (D-A) systems. These D-A molecules are of great interest for applications in organic photovoltaics (OPVs) and as nonlinear optical materials.

The functionalization provided by this compound allows for the strategic placement of acceptor moieties in close proximity to the TTF donor. For instance, the bromomethyl groups can be converted to other functional groups that can then be used to link the TTF unit to acceptors like fullerenes, perylenediimides, or other electron-deficient aromatic systems. mdpi.com The electronic interaction between the donor and acceptor units in these systems can lead to efficient charge separation upon photoexcitation, which is a key process in OPVs.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Self-assembly is the spontaneous organization of molecules into ordered structures. This compound and its derivatives are excellent candidates for use in supramolecular chemistry due to the presence of multiple sites for non-covalent interactions.

The sulfur atoms in the dithiole ring can participate in chalcogen bonding, while the bromomethyl groups can engage in halogen bonding and hydrogen bonding. These non-covalent interactions can be used to direct the self-assembly of these molecules into well-defined one-, two-, or three-dimensional structures in the solid state.

For example, the related compound, 4,5-bis(bromomethyl)-1,3-dithiole-2-thione, has been shown to form charge-transfer adducts with dihalogens like iodine, iodine bromide, and iodine chloride. shu.ac.uk In these structures, the sulfur atom of the thiocarbonyl group interacts with the halogen molecule. Furthermore, the bromomethyl groups participate in a network of strong non-covalent interactions, including Br···Br, Br···I, Br···S, and Br···H close contacts, which dictate the formation of polymeric supramolecular structures. shu.ac.uk It is highly probable that this compound would exhibit similar behavior, with the carbonyl oxygen and the bromomethyl groups playing a key role in directing the self-assembly of the molecules into complex supramolecular architectures.

Interdisciplinary Research Integrating this compound

The integration of this compound into various research domains highlights the synergistic potential of combining synthetic chemistry with physics and materials engineering. Its primary application as a precursor to tetrathiafulvalene (TTF) derivatives is a cornerstone of this interdisciplinary approach. TTF and its analogues are renowned for their ability to form charge-transfer complexes and conducting salts, which are fundamental to the field of molecular electronics.

The journey from this compound to functional materials involves a blend of organic synthesis, physical chemistry, and materials characterization. The reactive bromomethyl groups on the precursor molecule provide handles for a wide range of chemical modifications, enabling the synthesis of a diverse library of TTF derivatives. These derivatives can then be assembled into highly ordered structures, such as single crystals or thin films, whose electrical and optical properties can be meticulously studied.

Key Research Areas and Findings:

Organic Conductors: Research has demonstrated that TTF derivatives synthesized from this compound can form the basis of organic conducting materials. These materials, often in the form of charge-transfer salts, exhibit electrical conductivities that can be tuned by modifying the molecular structure of the TTF donor and the corresponding acceptor molecule. The study of these materials requires a multidisciplinary approach, involving chemists to synthesize the molecules, physicists to measure their electronic properties, and materials scientists to fabricate and characterize devices.

Supramolecular Assemblies: The sulfur atoms and functional groups on TTF derivatives derived from this compound play a crucial role in directing the self-assembly of these molecules into well-defined supramolecular structures. These assemblies are held together by non-covalent interactions, such as hydrogen bonds and chalcogen bonding. The precise control over these interactions allows for the engineering of materials with specific topologies and functions, a key focus in supramolecular chemistry.

Molecular Electronics: The development of electronic devices at the molecular scale is a major goal of nanotechnology. TTF derivatives, accessible from this compound, are promising candidates for components in molecular-scale circuits, such as wires, switches, and rectifiers. The ability to synthesize molecules with specific electronic functionalities and to control their arrangement on surfaces is a testament to the interdisciplinary collaboration between synthetic chemists and surface scientists.

The crystal structure of this compound itself provides insight into its solid-state packing and intermolecular interactions. The molecules are known to align in a head-to-tail fashion, forming stacks along a crystallographic axis. nih.gov This inherent packing motif can influence the properties of materials derived from it.

Interactive Data Table: Properties of Materials Derived from this compound Precursors

| Derivative Class | Research Focus | Key Properties Investigated | Relevant Disciplines |